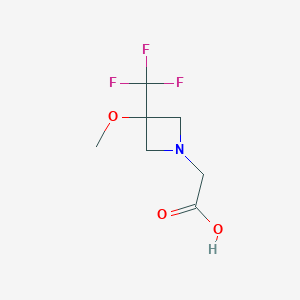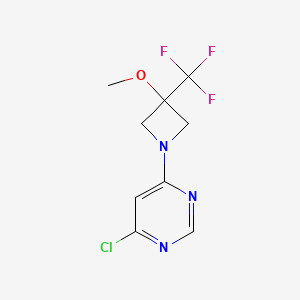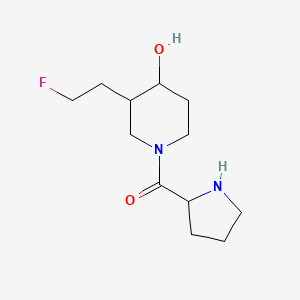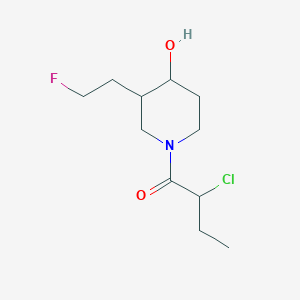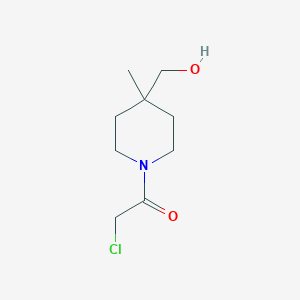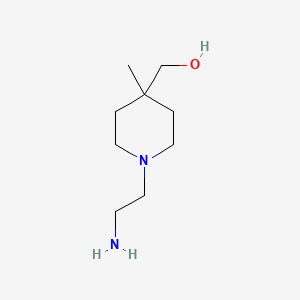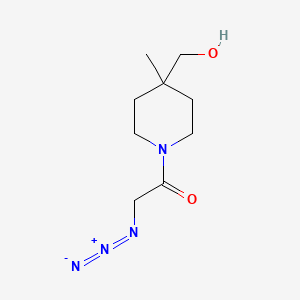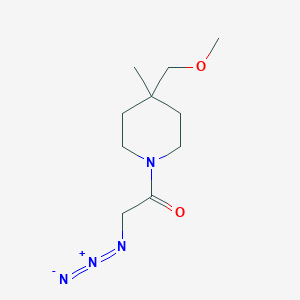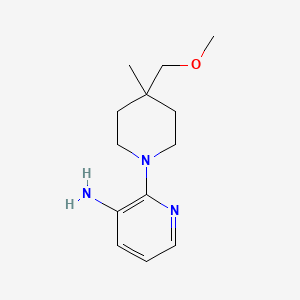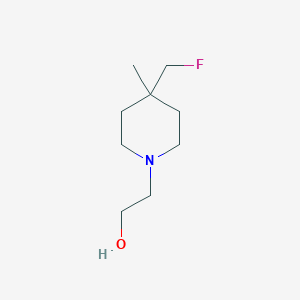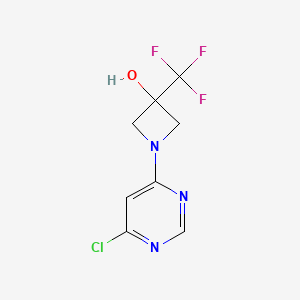
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Übersicht
Beschreibung
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H7ClF3N3O and its molecular weight is 253.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol and its derivatives have been explored for their potential in the synthesis of compounds with significant antimicrobial and antitubercular activities. Research demonstrates the synthesis of novel compounds from pyrimidine bases, showcasing their effectiveness against various microorganisms. These synthesized compounds have been evaluated for their antibacterial, antifungal, and antituberculosis activities, indicating their potential as antimicrobial and antitubercular agents (Patel et al., 2006; Chandrashekaraiah et al., 2014).
Supramolecular Structures
Investigations into the supramolecular structures of related compounds have provided insights into their electronic structures and molecular packing, influenced by hydrogen bonding and aromatic π-π stackings. Such studies offer a deeper understanding of the compounds' properties and potential applications in material science and molecular design (Yuan Cheng et al., 2011).
Antifungal and Antibacterial Derivatives
Research into pyrimidine-azetidinone analogues has led to the development of compounds with notable in vitro antimicrobial screening for their antibacterial and antifungal properties. These studies have paved the way for the design of new antibacterial and antifungal agents, highlighting the versatility of the this compound scaffold in medicinal chemistry (Desai & Dodiya, 2014; Ansari & Lal, 2009).
Transformation to Aminopropanes
The compound has also been a precursor in the novel synthesis of aminopropanes, showcasing the reactivity of β-lactams and their potential transformation into valuable synthetic intermediates. Such research indicates the compound's utility in synthetic organic chemistry and the development of new pharmaceutical agents (Mollet et al., 2011).
Building Blocks for Novel Syntheses
Further research has demonstrated the use of derivatives as building blocks for the preparation of trifluoromethyl-containing compounds, including aminopropanes and aziridines. This showcases the compound's role in facilitating the synthesis of structurally diverse and pharmacologically relevant molecules (Hang Dao Thi et al., 2018).
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-6(14-4-13-5)15-2-7(16,3-15)8(10,11)12/h1,4,16H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPQHODGHLGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


